molecular formula C18H17F2N3O3S B2918872 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034589-56-3

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No. B2918872
CAS RN: 2034589-56-3
M. Wt: 393.41
InChI Key: ONLVDSRSAAKJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H17F2N3O3S and its molecular weight is 393.41. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Fluorinated compounds, particularly those incorporating benzothiazole and thiadiazole scaffolds, are prominent in medicinal chemistry due to their diverse biological activities. Compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole have been synthesized for their potent and selective antiproliferative activity against cancer cell lines such as lung, colon, and breast cancer (Mortimer et al., 2006). Similarly, derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have shown significant anticancer activities, suggesting the potential of such frameworks in the development of new anticancer agents (Chowrasia et al., 2017).

Pharmacological Studies

The fluorophenyl and thiadiazole groups are often explored for their pharmacological properties. For instance, 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives have been investigated for their role as anti-neoplastic agents, with some showing the ability to inhibit tumor cell invasion and potentiate apoptotic effects in cancer models by modulating key signaling pathways (Ningegowda et al., 2016). This illustrates the potential of such compounds in cancer therapy, emphasizing the relevance of detailed studies on similar chemical entities.

Materials Science and Chemistry

Compounds with ether, sulfone, and fluorinated subunits are also significant in materials science. For example, aromatic polyamides incorporating ether and sulfone links, potentially analogous in structural complexity to the query compound, have been prepared and characterized for their excellent solubility and thermal properties, making them suitable for advanced material applications (Hsiao & Huang, 1997). This area of research highlights the versatility of fluorinated and heterocyclic compounds beyond pharmacological uses, extending into high-performance materials.

properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3S/c1-22-15-9-13(20)14(10-16(15)23(2)27(22,25)26)21-17(24)18(7-8-18)11-3-5-12(19)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLVDSRSAAKJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.